molecular formula C24H19FN4O2S B2929068 3-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide CAS No. 1115336-41-8

3-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide

Cat. No. B2929068
CAS RN: 1115336-41-8
M. Wt: 446.5
InChI Key: FFXPKWBEOBKASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide is a useful research compound. Its molecular formula is C24H19FN4O2S and its molecular weight is 446.5. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral properties. For instance, certain 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A . Similarly, the compound , with its indole-like structure, could potentially be synthesized and tested for antiviral efficacy against a range of RNA and DNA viruses.

Anti-inflammatory Activity

Compounds containing the indole scaffold have been found to exhibit anti-inflammatory effects . The subject compound, due to its structural similarity to known anti-inflammatory indole derivatives, may be researched for its potential to inhibit inflammatory pathways, which could be beneficial in the treatment of chronic inflammatory diseases.

Anticancer Potential

Imidazole-containing compounds, like the one under discussion, have been associated with antitumor activities . The compound’s ability to interact with various cellular targets could make it a candidate for anticancer drug development, particularly in the synthesis of novel chemotherapeutic agents.

Antimicrobial Effects

The indole nucleus is present in many compounds with antimicrobial activity. Given the structural features of the compound , it could be explored for its potential use as an antimicrobial agent, possibly offering a new approach to combat bacterial infections .

Enzyme Inhibition

Imidazole derivatives are known to inhibit various enzymes, which is a key mechanism in drug action. The compound could be investigated for its ability to inhibit specific enzymes that are therapeutic targets for diseases such as diabetes, Alzheimer’s, and others .

PROTACs Development

The compound’s structure suggests potential for the development of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins . Research into this application could lead to the creation of new therapeutic strategies for diseases where protein degradation is beneficial, such as certain cancers.

properties

IUPAC Name

3-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O2S/c25-18-9-11-20(12-10-18)27-22(30)16-32-24-26-13-14-29(24)21-8-4-5-17(15-21)23(31)28-19-6-2-1-3-7-19/h1-15H,16H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXPKWBEOBKASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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